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Compound of Interest

Compound Name: 4-Bromofuran-2-carboxamide

Cat. No.: B1526607

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromofuran-2-
carboxamide

Introduction

4-Bromofuran-2-carboxamide is a heterocyclic organic compound that serves as a valuable
building block in synthetic chemistry. Its structure, featuring a furan ring substituted with both a
bromine atom and a carboxamide group, imparts specific reactivity and physical characteristics
that are of significant interest to researchers in medicinal chemistry and materials science.
Understanding the fundamental physicochemical properties of this molecule is paramount for
its effective application, particularly in the synthesis of more complex structures such as 6-
Phenanthridinones and in the study of supramolecular hydrogen bonding patterns[1]. This
guide provides a detailed examination of its chemical identity, core physicochemical
parameters, spectroscopic profile, and the standardized experimental protocols used to
determine these properties.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. 4-Bromofuran-2-
carboxamide is cataloged with a unique set of identifiers that ensure its unambiguous
recognition in databases and regulatory documents.
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Identifier Value Source
CAS Number 957345-95-8 [1]
Molecular Formula CsH4BrNO2 [1]
Molecular Weight 189.996 g/mol [1]
IUPAC Name 4-bromofuran-2-carboxamide [1]
SMILES C1=C(OC=C1Br)C(=O)N [1]

UDNSRLLRTQICFU-
InChl Key [1]
UHFFFAOYSA-N

The molecular architecture dictates the compound's properties. The furan ring introduces
aromaticity and a degree of planarity, while the carboxamide group provides sites for hydrogen
bonding, and the bromine atom influences both reactivity and lipophilicity.

Caption: 2D Chemical Structure of 4-Bromofuran-2-carboxamide.

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in various
systems, from reaction vessels to biological environments. These parameters influence
solubility, permeability, and formulation strategies in drug development.

Experimental and Predicted Properties

While extensive experimental data for 4-bromofuran-2-carboxamide is not widely published,
related compounds and computational models provide valuable insights. It is crucial to
distinguish between experimentally determined values and in-silico predictions.
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Property Value | Data

Notes

Melting Point Data not available

The related precursor, 4-
Bromo-2-furoic acid, has a
high melting point of 230-232
°C, suggesting strong crystal
lattice interactions[2].
Experimental determination via
Differential Scanning
Calorimetry (DSC) is
recommended.

Boiling Point Data not available

The parent acid has a boiling
point of 283.9 °C at 760
mmHg[2]. The amide is
expected to have a high boiling
point, likely with

decomposition.

Aqueous Solubility Data not available

The presence of the amide
group provides hydrogen
bonding capability, but the
brominated furan core is
largely lipophilic. Solubility is a
critical parameter that must be

determined experimentally.

LogP (Octanol/Water) 1.83 (Predicted)

This value is for the
corresponding methyl ester,
suggesting moderate
lipophilicity[3]. The amide is
likely to be less lipophilic due
to its hydrogen bonding
donors. An accurate LogP for
the amide should be

determined experimentally.

Topological Polar Surface Area  39.44 A2 (Predicted)
(TPSA)

This value, calculated for the
methyl ester, indicates the

molecule has polar
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characteristics that will
influence its membrane
permeability and solubility[3].
The TPSA of the amide is
expected to be higher.

Significance of Properties in a Research Context

» Solubility: This is a cornerstone of drug development. Poor aqueous solubility can severely
limit a compound's bioavailability and therapeutic potential[4][5]. For synthetic applications,
solubility dictates the choice of solvent systems and reaction conditions.

 Lipophilicity (LogP): The LogP value provides a measure of a compound's partitioning
between a nonpolar (octanol) and polar (water) phase. It is a key indicator of a drug's ability
to cross cell membranes and its potential for metabolic clearance[6].

e Melting Point: The melting point is an indicator of molecular symmetry, packing efficiency,
and the strength of intermolecular forces in the crystal lattice. A high melting point often
correlates with lower solubility[5].

Spectroscopic and Analytical Characterization

While specific spectra are proprietary to suppliers, the structure of 4-bromofuran-2-
carboxamide allows for the prediction of its key spectroscopic features, which are essential for
identity confirmation and purity assessment.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals
for the two protons on the furan ring, likely appearing as doublets in the aromatic region. The
two protons of the primary amide (-NHz2) may appear as a broad singlet, and its chemical
shift can be solvent-dependent.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show five unique
signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the
amide will be the most downfield signal.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show
characteristic absorption bands. Key signals would include N-H stretching from the amide
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group (typically two bands around 3100-3500 cm~?), a strong C=0 stretch from the amide
carbonyl (around 1650-1690 cm~1), and C-Br stretching in the lower frequency region.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the
compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic
isotopic pattern (*°Br and 81Br are in a nearly 1:1 natural abundance), with two major peaks
at m/z values corresponding to [M]+ and [M+2]+ that are two mass units apart and of similar
intensity.

Experimental Protocols for Property Determination

To ensure scientific rigor, physicochemical properties should be determined using validated

experimental methods. Below are outlines for key analytical procedures.

Workflow for Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used early in drug discovery to assess how much

of a compound will dissolve in a buffer after being introduced from a concentrated DMSO stock

solution. This mimics the conditions of many biological assays.

Caption: Standard workflow for kinetic solubility measurement.

Protocol Steps:

Stock Solution Preparation: Accurately prepare a high-concentration stock solution of 4-
bromofuran-2-carboxamide (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate containing the
aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired
final concentration. The final DMSO concentration should be kept low (typically <1%) to
minimize co-solvent effects.

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking
for a set period (e.g., 1.5-2 hours) to allow the system to reach equilibrium.

Precipitate Removal: Subject the plate to centrifugation to pellet any precipitated compound.
Alternatively, use a filter plate.
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Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the
concentration of the dissolved compound using a suitable analytical technique like HPLC-UV
or LC-MS/MS by comparing the response to a calibration curve prepared in the same
buffer/DMSO mixture.

Causality and Validation: This method is "kinetic" because it measures the solubility of the
form that precipitates from a supersaturated solution, which is often relevant for oral
absorption. The protocol is validated by running known high- and low-solubility control
compounds in parallel.

Shake-Flask Method for LogP Determination (Gold
Standard)

System Preparation: Prepare a biphasic system of n-octanol and water (or buffer at pH 7.4).
The two phases must be mutually saturated by shaking them together for 24 hours and then
allowing them to separate.

Compound Addition: Dissolve a known amount of 4-bromofuran-2-carboxamide in the
aqueous or octanol phase.

Equilibration: Add the second phase and shake the mixture vigorously for several hours to
allow the compound to partition between the two layers until equilibrium is reached.

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and
aqueous layers.

Quantification: Determine the concentration of the compound in each phase using a
validated analytical method (e.g., HPLC-UV).

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration
in the octanol phase to the concentration in the agqueous phase.

Conclusion

4-Bromofuran-2-carboxamide is a synthetically useful molecule whose full potential is

unlocked through a thorough understanding of its physicochemical properties. While publicly

available experimental data is limited, predictive models and the properties of related analogs
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provide a strong starting point for research. The experimental protocols outlined in this guide
offer a clear path for researchers to generate the robust data needed for applications ranging
from reaction optimization to the rational design of novel therapeutics. The interplay between its
moderate lipophilicity, hydrogen bonding capacity, and structural rigidity makes it a compound
of continued interest in chemical science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1526607#physicochemical-properties-of-4-
bromofuran-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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